molecular formula C7H13ClO B14550934 (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane CAS No. 61899-14-7

(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane

Cat. No.: B14550934
CAS No.: 61899-14-7
M. Wt: 148.63 g/mol
InChI Key: NFDZSICYAOTAED-RITPCOANSA-N
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Description

(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane is a chiral cyclopropane derivative with a tert-butoxy group at the first carbon and a chlorine atom at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane typically involves the cyclopropanation of an appropriate olefin precursor. One common method includes the reaction of tert-butyl hydroperoxide with a chlorinated olefin in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination to form alkenes, especially under basic conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of (1S,2R)-1-tert-Butoxy-2-hydroxycyclopropane or (1S,2R)-1-tert-Butoxy-2-aminocyclopropane.

    Elimination: Formation of alkenes such as (1S)-1-tert-Butoxycyclopropene.

    Oxidation: Formation of tert-butyl alcohol or tert-butyl peroxide.

Scientific Research Applications

(1S,2R)-1-tert-Butoxy-2-chlorocyclopropane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential intermediate in the synthesis of chiral drugs and bioactive compounds.

    Material Science: Used in the development of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane involves its interaction with nucleophiles and electrophiles due to the presence of the chlorine atom and the tert-butoxy group. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-tert-Butoxy-2-chlorocyclopropane: The enantiomer of (1S,2R)-1-tert-Butoxy-2-chlorocyclopropane with similar chemical properties but different biological activity.

    (1S,2R)-1-tert-Butoxy-2-bromocyclopropane:

    (1S,2R)-1-tert-Butoxy-2-fluorocyclopropane: A fluorinated analog with unique electronic properties and potential use in medicinal chemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a chlorine atom. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.

Properties

CAS No.

61899-14-7

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

(1R,2S)-1-chloro-2-[(2-methylpropan-2-yl)oxy]cyclopropane

InChI

InChI=1S/C7H13ClO/c1-7(2,3)9-6-4-5(6)8/h5-6H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

NFDZSICYAOTAED-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H]1Cl

Canonical SMILES

CC(C)(C)OC1CC1Cl

Origin of Product

United States

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